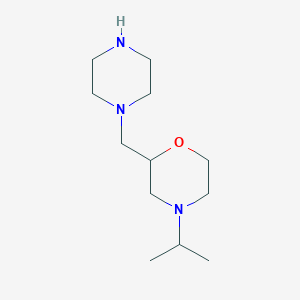![molecular formula C8H7BrN4O2 B1527951 5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 1501749-00-3](/img/structure/B1527951.png)
5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one
Descripción general
Descripción
The compound “5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one” is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Aplicaciones Científicas De Investigación
Antibacterial Applications
The presence of the 1,2,4-oxadiazole moiety in the compound suggests potential antibacterial properties. Oxadiazoles have been studied for their efficacy against various bacterial strains, and modifications to the structure can lead to compounds with significant antibacterial activity .
Antiviral Properties
Compounds containing the imidazole ring, such as our compound of interest, have shown promise as antiviral agents. They can be designed to target specific viral enzymes or replication processes, offering a pathway for developing new antiviral drugs .
Anti-Tuberculosis Activity
The synthesis of compounds with the imidazole ring has been linked to anti-tubercular activity. These compounds can be evaluated against Mycobacterium tuberculosis, providing a potential avenue for new tuberculosis treatments .
Antifungal Applications
The compound’s structure, which includes the 1,2,4-oxadiazole ring, indicates possible antifungal activity. This activity has been observed in similar compounds, suggesting that it could be effective against fungal pathogens like Rhizoctonia solani .
Anticancer Potential
Imidazole derivatives have been associated with antitumor properties. The compound’s unique structure could be the basis for synthesizing new anticancer agents, targeting specific cancer cell lines or mechanisms .
Anti-Inflammatory Effects
The structural elements of the compound, particularly the oxadiazole and dihydropyrimidinone rings, may confer anti-inflammatory properties. These could be harnessed for the development of new anti-inflammatory medications .
Antidiabetic Activity
Oxadiazoles have been explored for their potential antidiabetic effects. The compound could be investigated for its ability to modulate blood sugar levels or insulin sensitivity .
Vasodilatory Properties
Medicinal applications of oxadiazoles also extend to vasodilation, which can be beneficial in treating cardiovascular diseases. The compound could be studied for its effects on blood vessels and circulation .
Direcciones Futuras
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .
Propiedades
IUPAC Name |
5-bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O2/c1-5-11-7(15-12-5)3-13-4-10-2-6(9)8(13)14/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJDGIZFCVNVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C=NC=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B1527868.png)
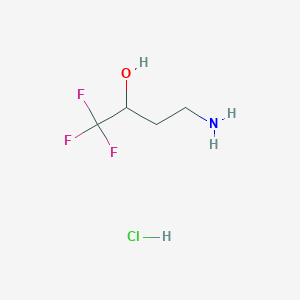
![4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride](/img/structure/B1527871.png)
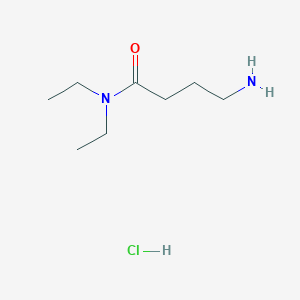
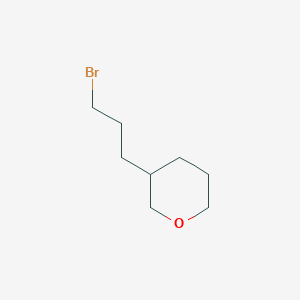
![9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B1527875.png)
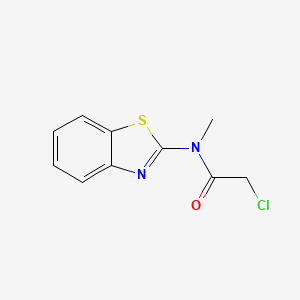
![N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide](/img/structure/B1527880.png)
![2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1527882.png)
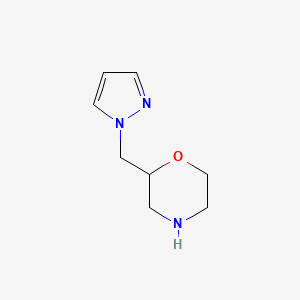
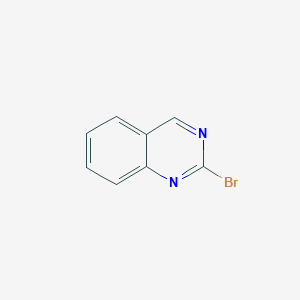
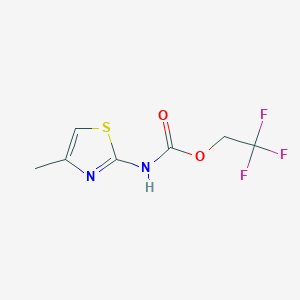
![5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride](/img/structure/B1527887.png)
